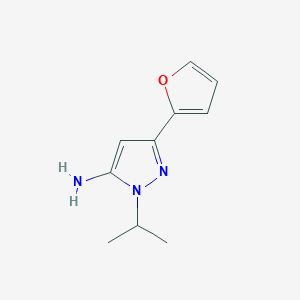

3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

5-(furan-2-yl)-2-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7(2)13-10(11)6-8(12-13)9-4-3-5-14-9/h3-7H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPYTJHCFJRFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Multi-Component Reactions (MCR)

A highly efficient strategy involves one-pot multi-component reactions combining suitable precursors to form the pyrazole ring with the desired substituents in a single step. The use of active methylene compounds, hydrazines, and furan-2-carbaldehyde derivatives under reflux conditions in polar protic solvents such as isopropyl alcohol has been shown to yield pyrazole derivatives with good selectivity and yield.

- Key reagents: Furan-2-carbaldehyde, isopropyl hydrazine, β-dicarbonyl compounds.

- Reaction conditions: Reflux in isopropyl alcohol for 20–30 minutes.

- Advantages: Short reaction time, high yield, easy purification.

- Mechanism: Formation of hydrazone intermediate followed by cyclization to pyrazole ring with retention of amine group at position 5.

This approach benefits from the push-pull electronic effects of the furan and pyrazole rings facilitating the cyclization step and stabilizing the amine functionality.

Use of Triethyl Orthoformate as an Electrophilic Agent

Triethyl orthoformate has been employed in the synthesis of heterocyclic amines involving furan rings. It acts as an electrophilic agent facilitating the formation of ethoxyimine intermediates that react with amines to form aminomethylidene derivatives. Although this method has been applied mainly to furan-2(3H)-ones, the principles can be adapted for pyrazole derivatives.

- Reaction pathway: Formation of ethoxyimine intermediate → nucleophilic attack by amine → elimination of ethanol → formation of aminomethylidene derivative.

- Solvents: Polar protic solvents like isopropyl alcohol provide optimal yields.

- Reaction time: Typically 25–40 minutes under reflux.

- Yields: 60–75% depending on solvent and amine substituents.

This method allows selective synthesis of E- or Z-isomers of the product, which can be influenced by solvent polarity and substituent effects on the amine.

Sequential Addition and Controlled Mixing

For amines with reduced donor strength or heterocyclic amines such as aminothiazole and aminotriazole, a sequential mixing approach is preferred. Initially, the furan derivative reacts with triethyl orthoformate to form an ethoxymethylene intermediate, which is then treated with the amine.

- Benefits: Avoids formation of unstable intermediates; improves selectivity.

- Outcome: Facilitates formation of E-isomer predominance due to kinetic control.

- Reaction conditions: Stepwise addition under reflux in isopropyl alcohol.

This method is particularly useful when direct one-pot synthesis fails due to incompatibility of reagents or intermediates.

Optimization of Reaction Conditions

Research indicates that solvent choice critically affects reaction time and yield. Table 1 summarizes solvent effects on a related furan-2(3H)-one aminomethylidene synthesis, which can be extrapolated to pyrazole derivatives.

| Entry | Solvent | Heating Method | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ethanol | Reflux | 30 | 67 | Polar protic solvent |

| 2 | Isopropyl Alcohol | Reflux | 25 | 75 | Best yield and shortest time |

| 3 | 1,4-Dioxane | Reflux | 32 | 70 | Polar aprotic solvent |

| 4 | Toluene | Reflux | 35 | 65 | Nonpolar solvent |

| 5 | Benzene | Reflux | 40 | 60 | Nonpolar solvent |

Isopropyl alcohol emerges as the optimal solvent for achieving high yields with short reaction times due to its polar protic nature facilitating intermediate formation and stabilization.

Mechanistic Insights and Isomer Considerations

The synthetic routes often yield mixtures of E- and Z-isomers due to the aminomethylidene moiety's push-pull electronic effects. The equilibrium between these isomers can be influenced by:

- Substituent effects: Electron-donating groups on the amine tend to increase reaction time but can stabilize certain isomers.

- Solvent effects: Polar solvents like DMSO can shift equilibrium toward the E-isomer by accepting hydrogen bonds.

- Intramolecular interactions: Hydrogen bonding between substituents can stabilize the Z-isomer.

Spectroscopic analysis (FTIR, NMR including 2D NOESY) confirms the presence and ratio of these isomers, which is crucial for understanding the compound's properties and reactivity.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Reaction Time | Yield (%) | Isomer Control | Notes |

|---|---|---|---|---|---|---|

| One-pot MCR | Furan-2-carbaldehyde, isopropyl hydrazine, β-dicarbonyl | Isopropyl alcohol | 20–30 min | High | Moderate | Efficient, simple purification |

| Triethyl orthoformate-mediated | Furan derivatives, triethyl orthoformate, heterocyclic amines | Isopropyl alcohol | 25–40 min | 60–75 | E/Z equilibrium | Allows selective synthesis of enamines |

| Sequential addition | Furan derivative, triethyl orthoformate, aminothiazole/aminotriazole | Isopropyl alcohol | Variable | Moderate | Kinetic control favors E-isomer | Useful for less reactive amines |

Chemical Reactions Analysis

Types of Reactions: 3-(Furan-2-yl)-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The pyrazol ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reduction reactions often use hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Alkylation reactions typically use alkyl halides and a strong base, while amination reactions use ammonia or primary amines.

Major Products Formed:

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyrazol derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazol-5-amine as a therapeutic agent in cancer treatment. Its structure allows for interactions with androgen receptors, making it a candidate for treating androgen-dependent cancers such as prostate cancer.

Case Study: Androgen Receptor Modulation

A patent (IL238044A) describes compounds related to this pyrazole derivative that exhibit high affinity and antagonistic activity against androgen receptors. These compounds have shown effectiveness in inhibiting the proliferation of prostatic cancer cell lines, indicating their potential as selective androgen receptor modulators (SARMs) .

Anti-inflammatory Effects

In addition to its anticancer properties, there is emerging evidence that pyrazole derivatives can exhibit anti-inflammatory effects. The furan moiety may contribute to this activity through modulation of inflammatory pathways.

Research Findings

Studies have indicated that compounds similar to 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazol-5-amine can inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Organic Synthesis Intermediates

This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules with potential pharmaceutical applications.

Synthetic Pathways

The ability to modify the furan and pyrazole components allows for the creation of various derivatives that can be tailored for specific biological activities or material properties .

Table 1: Biological Activities of 3-(Furan-2-yl)-1-(propan-2-yl)-1H-pyrazol-5-amine

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits growth of prostate cancer cells | |

| Anti-inflammatory | Modulates inflammatory cytokines | |

| Androgen Receptor Modulation | Acts as a selective antagonist |

Mechanism of Action

The mechanism by which 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 3-(Furan-2-yl)-1-(Propan-2-yl)-1H-pyrazol-5-amine

Key Findings from Comparative Studies

Substituent Position and Activity :

- highlights that regioisomerism (e.g., switching substituents between positions 3 and 4) can drastically alter biological activity. For example, replacing 3-(4-fluorophenyl) with 4-(4-fluorophenyl) in pyrazol-5-amine derivatives shifts inhibitory activity from p38αMAP kinase to cancer-relevant kinases .

- The electron-donating furan-2-yl group in the target compound may enhance binding to aromatic residues in enzymes, whereas electron-withdrawing groups (e.g., 4-chlorophenyl) could improve membrane permeability .

Sulfur-containing groups (e.g., methylsulfanyl in ) introduce unique electronic profiles, possibly affecting metabolic stability .

Synthetic Accessibility :

- Compounds with simpler substituents (e.g., methyl or hydrogen) are often synthesized via one-step cyclocondensation, while complex analogues require multi-step protocols .

Biological Activity

3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit considerable antimicrobial activity. For instance, a study evaluated various pyrazole derivatives, including those with similar structures to 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazol-5-amine, revealing promising results against pathogenic bacteria and fungi.

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound ID | MIC (µg/mL) | MBC (µg/mL) | Activity Against |

|---|---|---|---|

| 7b | 0.22 - 0.25 | Not reported | Staphylococcus aureus, E. coli |

| 10 | Not reported | Not reported | Various pathogens |

The compound 7b showed remarkable efficacy with minimum inhibitory concentration (MIC) values ranging from to , indicating strong antibacterial properties against strains such as Staphylococcus aureus and E. coli .

The biological activity of compounds like 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazol-5-amine can be attributed to their ability to inhibit key enzymes involved in bacterial growth and biofilm formation. For example, certain derivatives have been identified as effective inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from to for DNA gyrase and to for DHFR .

Case Studies and Research Findings

A comprehensive review of benzo[b]furan derivatives highlighted the significance of structural modifications in enhancing biological activity. It was noted that introducing specific substituents can lead to increased antiproliferative activity against various cancer cell lines . In one study, the introduction of methyl groups significantly enhanced the activity of related compounds.

Table 2: Comparative Biological Activity of Modified Pyrazole Derivatives

| Compound | Structure Modification | Antiproliferative Activity |

|---|---|---|

| 10c | Methyl at C–3 | Increased |

| 10h | Methoxy at C–6 | Higher than C–7 methoxy |

Safety Profile

Safety assessments indicate that pyrazole derivatives exhibit low toxicity levels, with hemolytic activity ranging from , which is significantly lower than the control substance Triton X-100 . This suggests a favorable safety profile for further development as therapeutic agents.

Q & A

Q. What synthetic routes are most effective for preparing 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of β-keto esters with hydrazine derivatives or multi-step functionalization of preformed pyrazole cores. Key parameters include:

- Temperature : 80–120°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility, while ethanol improves eco-friendliness.

- Catalysts : Acetic acid or p-toluenesulfonic acid (0.5–2 mol%) accelerates cyclization. Optimization should employ Design of Experiments (DoE) to evaluate molar ratios, time, and temperature interactions. For example, a 1:1.2 hydrazine-to-β-keto ester ratio maximizes yield (reported up to 68% in analogous systems) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

A multi-technique approach is recommended:

- NMR Spectroscopy : 1H NMR identifies pyrazole NH2 protons (δ 4.8–5.2 ppm) and furan aromatic protons (δ 6.3–7.4 ppm). 13C NMR confirms carbonyl and quaternary carbons.

- Mass Spectrometry : HRMS (ESI+) verifies the molecular ion peak at m/z 206.1295 (C9H12N3O+).

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% by area normalization).

- X-ray Crystallography : SHELX-refined structures resolve regiochemistry ambiguities (e.g., N-substitution patterns) .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate the electronic and reactive properties of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) provide insights into:

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) predict nucleophilic attack susceptibility at the furan ring.

- Electrostatic Potential Maps : Highlight electron-rich pyrazole NH2 groups as hydrogen-bond donors.

- Thermodynamic Stability : Compare isomerization energies to validate synthetic pathway feasibility. Experimental validation via UV-Vis spectroscopy (λmax ~270 nm) aligns with computed electronic transitions .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC50 values)?

Systematic validation steps include:

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize cell viability metrics (MTT vs. ATP-based assays).

- Physicochemical Profiling : Measure logP (octanol/water) to assess membrane permeability discrepancies.

- Metabolic Stability : Incubate with liver microsomes to identify rapid degradation pathways.

- 3D Tumor Spheroid Models : Bridge 2D in vitro and in vivo data gaps by mimicking tissue penetration barriers .

Q. What structural modifications enhance target selectivity in pyrazole-furan derivatives?

Structure-Activity Relationship (SAR) strategies involve:

- N1 Substitution : Isopropyl groups improve hydrophobic binding in kinase pockets (e.g., CDK2 inhibition), while methyl groups enhance aqueous solubility.

- C3 Functionalization : Electron-withdrawing groups (e.g., nitro) at C3 increase electrophilicity for covalent inhibitor design.

- Furan Ring Replacement : Thiophene or oxadiazole analogs alter π-π stacking interactions. Free-Wilson analysis of 15 analogs revealed a 3.2-fold potency increase with 4-fluorophenyl substitution at C5 .

Methodological Considerations

- Data Reproducibility : Report reaction yields with standard deviations (n ≥ 3) and provide raw spectral data in supplementary materials.

- Computational Validation : Cross-check DFT results with MP2 or CCSD(T) methods for critical electronic properties.

- Ethical Synthesis : Prioritize green solvents (e.g., cyclopentyl methyl ether) and atom-economical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.